3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol
Description
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol (CAS: 613656-44-3) is a pharmaceutical intermediate with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure comprises a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a propan-1-ol chain bearing an amino group at the 3-position. This compound’s primary applications lie in drug synthesis, where its amino and hydroxyl groups facilitate interactions with biological targets.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-8(5-6-13)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,8,11,13H,5-7,12H2 |
InChI Key |
VZJKSASHNVIFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The preparation of 3-Amino-3-(2,3-dihydrobenzo[b]dioxin-2-yl)propan-1-ol typically involves the construction of the 2,3-dihydrobenzo[b]dioxin core followed by functionalization to introduce the 3-amino-3-propanol side chain. Key synthetic routes can be summarized as follows:
Starting from 2,3-dihydrobenzo[b]dioxin derivatives: The dioxin ring is often synthesized or procured as a precursor, followed by side-chain elaboration through nucleophilic substitution or addition reactions.
Introduction of the amino alcohol side chain: This is commonly achieved by reaction with 3-aminopropan-1-ol or its derivatives, often under selective conditions to ensure regio- and stereochemical control.
Specific Preparation Method via Nucleophilic Substitution
A notable preparation method involves the selective substitution on a 2,3-dihydrobenzo[b]dioxin derivative with 3-aminopropan-1-ol. This approach was exemplified in the synthesis of related compounds targeting RNA repeat expansions and enzyme inhibition:
Step 1: Preparation of 2,3-dihydrobenzo[b]dioxin precursors
These are prepared or obtained commercially, often functionalized at the 2-position to allow further substitution.Step 2: Nucleophilic substitution with 3-aminopropan-1-ol
The nucleophilic amine and hydroxyl groups of 3-aminopropan-1-ol react with electrophilic centers on the dioxin ring, typically under microwave-assisted or thermal conditions to facilitate the reaction selectively at the 2-position.Step 3: Purification and characterization
The product is purified by chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
This method was utilized in the preparation of a library of derivatives containing the 2,3-dihydrobenzo[b]dioxin motif linked to 3-aminopropan-1-ol, which showed promising biological activities, including selective binding to RNA repeats implicated in myotonic dystrophy type 2.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of amino-substituted indole and dioxin derivatives. For example:
Heating a mixture of 2,3-dihydrobenzo[b]dioxin derivatives with 3-aminopropan-1-ol in a sealed microwave vial at elevated temperatures (around 200 °C) for short durations (e.g., 15 minutes) results in efficient formation of the amino alcohol-substituted product.
This method reduces reaction times significantly compared to conventional heating and can improve product purity and yield.
Reaction Conditions and Optimization
The preparation of 3-Amino-3-(2,3-dihydrobenzo[b]dioxin-2-yl)propan-1-ol requires careful control of reaction parameters:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or aqueous mixtures | Polar solvents favor nucleophilic substitution |
| Temperature | 100–200 °C (microwave-assisted) | Microwave heating accelerates reaction |
| Reaction Time | 15 minutes to several hours | Microwave reduces time to minutes |
| Catalyst/Base | Triethylamine or other mild bases | Helps neutralize acids and promote substitution |
| Purification | Silica gel column chromatography (ethyl acetate/hexane) | Ensures removal of unreacted starting materials |
Research Findings and Data Summary
The compound and its derivatives have been studied for biological activity, including enzyme inhibition and RNA binding. Key findings include:
The presence of the 3-amino-3-propanol side chain on the 2,3-dihydrobenzo[b]dioxin core enhances binding affinity to RNA repeat expansions, relevant in myotonic dystrophy type 2.
Derivatives prepared via this synthetic route showed inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1), a target in anticancer therapy, with some compounds exhibiting low micromolar inhibitory concentration (IC50) values.
The synthetic approach allows for structural modifications at the dioxin ring or the amino alcohol side chain, enabling structure-activity relationship studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is versatile, and modifications to its substituents yield compounds with distinct properties. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations:
- Functional Groups: The target compound’s amino-propanol moiety contrasts with thiadiazole (antimicrobial), ester-linked dimers (antioxidant), and ketone-azetidine (kinase inhibition) groups in analogs.
- Molecular Complexity: Dimeric derivatives (e.g., compound 3 ) exhibit significantly higher molecular weights (>1150 g/mol) due to ester linkages and phenolic substituents, reducing membrane permeability compared to the simpler target compound.
Key Observations:
- Solubility: The amino and hydroxyl groups in the target compound enhance water solubility compared to thiadiazole and ester analogs.
- Synthesis : Thiadiazole derivatives require thiosemicarbazide coupling , while dimeric esters rely on enzymatic methods , which are less efficient.
Biological Activity
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 219.25 g/mol
- CAS Number : 2828439-94-5
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of DprE1, an enzyme crucial for mycobacterial cell wall synthesis. This inhibition is significant in the context of tuberculosis treatment, as DprE1 is a validated target for anti-tubercular drugs .
Biological Activity Overview
The biological activities of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol can be summarized as follows:
Case Study 1: Antitubercular Activity
A study explored the structure-activity relationship (SAR) of compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. It was found that modifications at the amino group significantly enhanced DprE1 inhibition and antimycobacterial activity. The minimum inhibitory concentration (MIC) for the most active analogs was reported to be in the low micromolar range .
Case Study 2: Cytotoxic Effects
Research on the cytotoxicity of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The compound activates caspase pathways leading to programmed cell death .
Case Study 3: Neuroprotective Properties
A neuropharmacological study indicated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The protective effect was attributed to the modulation of glutathione levels and reduction of reactive oxygen species (ROS) .
Q & A
Q. What are the optimized synthetic routes for 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol?
- Methodological Answer : Two primary routes are validated:
- Reductive Amination : Reacting a ketone intermediate (e.g., 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propanal) with ammonia or amines under hydrogenation (H₂/Pd catalyst) or using sodium cyanoborohydride in methanol .
- Nitro Reduction : Starting from a nitro precursor (e.g., 3-nitro-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol), catalytic hydrogenation (H₂/Pd-C) yields the amino alcohol .
Key Considerations : Monitor reaction pH and temperature to avoid over-reduction or byproduct formation.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on structurally related compounds (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride), the compound likely requires:
- PPE : Gloves, lab coat, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (GHS Category 3 for respiratory irritation) .
- Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer :
- HPLC/MS : Assess purity (>95%) and detect impurities (e.g., diastereomers or unreacted intermediates) .
- NMR (¹H/¹³C) : Verify the presence of the dihydrobenzo dioxin ring (δ 4.2–4.4 ppm for dioxin CH₂ groups) and the amino-propanol backbone .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol) reveal:
Q. What computational tools enable retrosynthesis planning for derivatives?
- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys) leverage reaction databases to predict feasible routes. For example:
- One-Step Retrosynthesis : Proposes precursors like 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde and nitromethane .
- Accuracy : Validated against known pathways (e.g., BH₃-THF reductions for amine intermediates) .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess (>90%) .
- Resolution Techniques : Chiral column chromatography or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of analogs: How to address them?
- Methodological Answer :
- Source Analysis : Cross-validate data from peer-reviewed journals (e.g., antimalarial activity in Belstein J. Org. Chem. ) vs. non-reliable sources.
- Experimental Replication : Standardize assays (e.g., fixed IC₅₀ protocols) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
